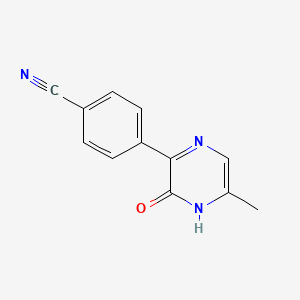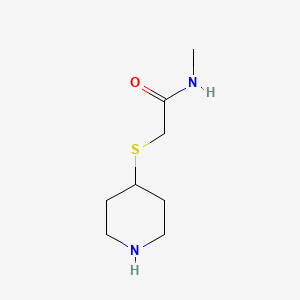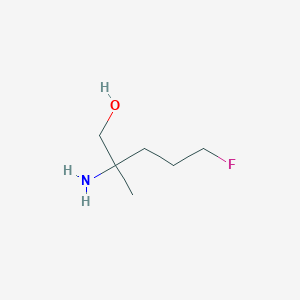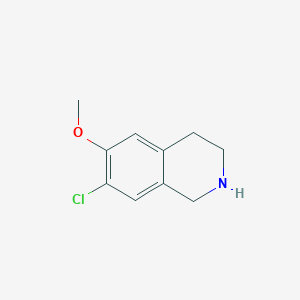
3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chloro, methoxyphenyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from hydrazine and a suitable dicarbonyl compound.
Substitution Reactions: The chloro, methoxyphenyl, and trifluoromethyl groups are introduced through substitution reactions. Common reagents include chlorinating agents, methoxyphenyl derivatives, and trifluoromethylating agents.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
化学反应分析
Types of Reactions
3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, methoxyphenyl, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide, trifluoromethyl iodide, and chlorinating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.
科学研究应用
3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers explore its biological activity, including its effects on cellular processes and potential therapeutic applications.
作用机制
The mechanism of action of 3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-Chloro-6-(4-methoxyphenyl)pyridazine
- 4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyridazine
- 3-Chloro-4-(trifluoromethyl)pyridazine
Uniqueness
3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenyl group contributes to its electronic and steric characteristics. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H8ClF3N2O |
|---|---|
分子量 |
288.65 g/mol |
IUPAC 名称 |
3-chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-8-4-2-7(3-5-8)10-6-9(12(14,15)16)11(13)18-17-10/h2-6H,1H3 |
InChI 键 |
YVYXGIRLLWAYHW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)

![4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)








